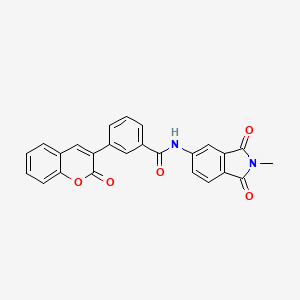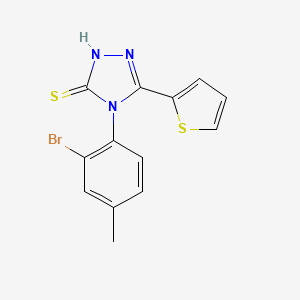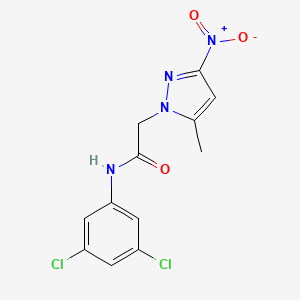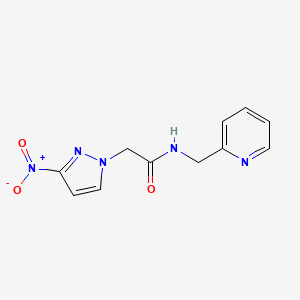
3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-propyl-4(3H)-quinazolinone
Overview
Description
This compound is a complex organic molecule with a molecular formula of C28H31N3O4S2 . It contains several functional groups and rings, including a pyrazole ring and a quinazolinone ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several rings and functional groups. The HOMO orbitals are located at the hetero atoms, while the LUMO orbitals are located at the benzene ring .Chemical Reactions Analysis
The compound has been characterized by single crystal XRD analysis . Various intermolecular interactions, including H-bonding and interaction involving π-ring, stabilize the supramolecular assembly .Physical And Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm3, a boiling point of 643.2±65.0 °C at 760 mmHg, and a flash point of 342.8±34.3 °C . It has 7 H bond acceptors, 0 H bond donors, and 10 freely rotating bonds .Scientific Research Applications
Antimicrobial and Anti-inflammatory Properties
A significant body of research has focused on the antimicrobial and anti-inflammatory applications of 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-propyl-4(3H)-quinazolinone and its derivatives. For instance, studies have demonstrated the synthesis of novel compounds with this structure, showing promising results in inhibiting bacterial growth and exhibiting anti-inflammatory activities.
- The synthesis of novel Schiff bases containing 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one showed moderate to good antibacterial activity against various bacterial strains like Escherichia coli and Staphylococcus aureus. The compounds were characterized using techniques such as FT-IR, 1H-NMR, and mass spectroscopy (Asiri & Khan, 2010).
- Another study synthesized and tested 3-methyl-4(3H)quinazolinone derivatives for anti-inflammatory and analgesic activities. These compounds showed statistically significant effects in carrageenan-induced hind paw edema tests in mice (Yeşilada et al., 2004).
Anticancer Properties
There is also a growing interest in the potential anticancer properties of these compounds. Research has explored the synthesis of various derivatives and their effectiveness against different cancer cell lines.
- The study by Ghorab et al. (2014) focused on synthesizing 4-aminoantipyrine-based heterocycles, including compounds with the 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-propyl-4(3H)-quinazolinone structure. These compounds were tested against the human tumor breast cancer cell line MCF7, showing promising anticancer activity with certain compounds displaying IC50 values ranging from 30.68 to 60.72 μM (Ghorab et al., 2014).
Synthesis and Characterization
A significant portion of the research involves the synthesis and characterization of compounds containing the 3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-propyl-4(3H)-quinazolinone structure, contributingto our understanding of their potential therapeutic applications.
- Farghaly et al. (1990) prepared novel series of pyrazolyl-4(3H)-quinazolinones, including the compound . These compounds were synthesized through various reactions and showed anti-inflammatory activity in preliminary studies (Farghaly et al., 1990).
- In another study, the utility of enaminonitriles in heterocyclic synthesis was explored, which led to the synthesis of new pyrazole, pyridine, and pyrimidine derivatives involving the compound of interest. This research significantly contributes to the understanding of the chemical properties and potential applications of these compounds (Fadda et al., 2012).
properties
IUPAC Name |
3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-propylquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-4-10-19-23-18-14-9-8-13-17(18)21(27)25(19)20-15(2)24(3)26(22(20)28)16-11-6-5-7-12-16/h5-9,11-14H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHDHETOFZVJKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=CC=CC=C2C(=O)N1C3=C(N(N(C3=O)C4=CC=CC=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B3604664.png)
![1,3-diethyl-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3604679.png)
![1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B3604684.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B3604692.png)


![1-[4-(1H-benzimidazol-2-ylthio)-3-nitrophenyl]ethanone](/img/structure/B3604718.png)
![4-tert-butyl-N-{[(3-cyano-4,5-dimethyl-2-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3604723.png)
![2-chloro-N-[2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B3604727.png)
![N-[4-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)phenyl]-3-methylbenzamide](/img/structure/B3604728.png)
![2-[4-(4-methylbenzoyl)-1-piperazinyl]-3-phenylquinoxaline](/img/structure/B3604736.png)

![4-bromo-3-methoxy-N-[3-(propionylamino)phenyl]-2-naphthamide](/img/structure/B3604758.png)